molecular formula C25H34N6O3 B13435189 Propoxyphenyl Noracetildenafil

Propoxyphenyl Noracetildenafil

Cat. No.: B13435189
M. Wt: 466.6 g/mol
InChI Key: VJMGIJNAUXKFAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propoxyphenyl Noracetildenafil is a synthetic compound that belongs to the class of phosphodiesterase type 5 inhibitors. These inhibitors are commonly used in the treatment of erectile dysfunction. This compound is structurally related to sildenafil, the active ingredient in Viagra, but has been modified to include a propoxyphenyl group, which may alter its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propoxyphenyl Noracetildenafil involves several steps, starting from the appropriate pyrazolo[4,3-d]pyrimidin-7-one core. The key steps include:

    Formation of the pyrazolo[4,3-d]pyrimidin-7-one core: This is typically achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the propoxyphenyl group: This step involves the reaction of the core structure with a propoxyphenyl halide under basic conditions.

    Acetylation: The final step involves the acetylation of the intermediate to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:

    Optimization of reaction conditions: Ensuring high yield and purity of the final product.

    Use of continuous flow reactors: To enhance reaction efficiency and scalability.

    Purification: Employing techniques such as crystallization and chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Propoxyphenyl Noracetildenafil undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the propoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Propoxyphenyl Noracetildenafil has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of other phosphodiesterase inhibitors.

    Biology: Studied for its effects on cellular signaling pathways involving cyclic guanosine monophosphate.

    Medicine: Investigated for its potential use in treating erectile dysfunction and pulmonary arterial hypertension.

    Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

Propoxyphenyl Noracetildenafil exerts its effects by inhibiting phosphodiesterase type 5, an enzyme responsible for the degradation of cyclic guanosine monophosphate. By inhibiting this enzyme, the compound increases the levels of cyclic guanosine monophosphate, leading to smooth muscle relaxation and increased blood flow. This mechanism is similar to that of sildenafil but may be influenced by the presence of the propoxyphenyl group.

Comparison with Similar Compounds

Similar Compounds

    Vardenafil: Another phosphodiesterase type 5 inhibitor with a similar mechanism of action.

    Tadalafil: A longer-acting phosphodiesterase type 5 inhibitor.

Uniqueness

Propoxyphenyl Noracetildenafil is unique due to the presence of the propoxyphenyl group, which may alter its pharmacokinetic and pharmacodynamic properties compared to other phosphodiesterase type 5 inhibitors. This modification can potentially lead to differences in efficacy, duration of action, and side effect profile.

Properties

Molecular Formula

C25H34N6O3

Molecular Weight

466.6 g/mol

IUPAC Name

1-methyl-5-[5-[2-(4-methylpiperazin-1-yl)acetyl]-2-propoxyphenyl]-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one

InChI

InChI=1S/C25H34N6O3/c1-5-7-19-22-23(30(4)28-19)25(33)27-24(26-22)18-15-17(8-9-21(18)34-14-6-2)20(32)16-31-12-10-29(3)11-13-31/h8-9,15H,5-7,10-14,16H2,1-4H3,(H,26,27,33)

InChI Key

VJMGIJNAUXKFAR-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCN(CC4)C)OCCC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.